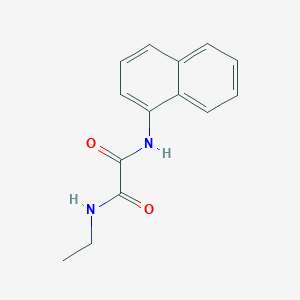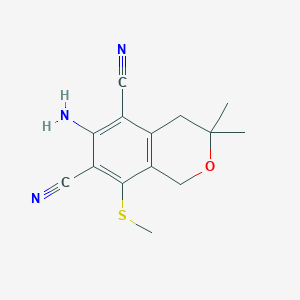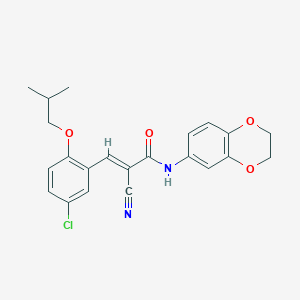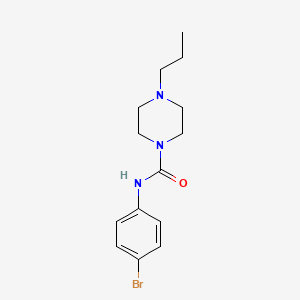
N-ethyl-N'-naphthalen-1-yloxamide
Overview
Description
N-ethyl-N’-naphthalen-1-yloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of an ethyl group attached to one nitrogen atom and a naphthalene ring attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N’-naphthalen-1-yloxamide can be synthesized through several methods. One common approach involves the reaction of naphthalene-1-carboxylic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethylamine to form the desired oxamide.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-N’-naphthalen-1-yloxamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-naphthalen-1-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Naphthalene-1,4-dione derivatives.
Reduction: N-ethyl-N’-naphthalen-1-ylamine.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
N-ethyl-N’-naphthalen-1-yloxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-ethyl-N’-naphthalen-1-yloxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-phenyl oxamide
- N-ethyl-N’-benzyl oxamide
- N-ethyl-N’-pyridyl oxamide
Uniqueness
N-ethyl-N’-naphthalen-1-yloxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-13(17)14(18)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKGBNSEHSVYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-4-[(4-fluorophenyl)methanesulfonyl]piperazine](/img/structure/B4822919.png)
![N-CYCLOPENTYL-2-({4-METHYL-5-[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4822929.png)
![N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4822936.png)
![2-(2-chlorophenoxy)-N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide](/img/structure/B4822938.png)




![1-{(E)-[(1,3-benzodioxol-5-ylmethyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-ethylthiourea](/img/structure/B4822966.png)
![N-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4822973.png)
![1-phenyl-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4823000.png)
![2-(1-cyclopentyl-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4823006.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4823013.png)
